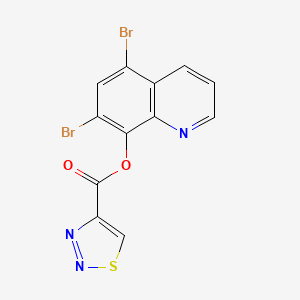![molecular formula C14H11BrClNS B14378694 3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide CAS No. 89542-37-0](/img/structure/B14378694.png)
3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide is a chemical compound that belongs to the class of benzothiazolium salts. This compound is characterized by the presence of a benzothiazole ring system substituted with a chlorophenylmethyl group and a bromide counterion. Benzothiazolium salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by quaternization with a suitable alkylating agent. One common method involves the reaction of 2-aminothiophenol with 3-chlorobenzaldehyde in the presence of an acid catalyst to form the intermediate benzothiazole. This intermediate is then quaternized with methyl bromide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzothiazolium moiety can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzothiazole ring and the chlorophenylmethyl group.
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioether derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of materials with specific electronic or optical properties, such as dyes and sensors.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, depending on its specific structure and functional groups.
Pathways Involved: It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. Additionally, it can intercalate into DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a similar ring structure but lacking the chlorophenylmethyl and bromide substituents.
3-Methylbenzothiazolium Bromide: A related compound with a methyl group instead of the chlorophenylmethyl group.
3-Phenylbenzothiazolium Bromide: Another similar compound with a phenyl group instead of the chlorophenylmethyl group.
Uniqueness
3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide is unique due to the presence of the chlorophenylmethyl group, which imparts specific electronic and steric properties
Properties
CAS No. |
89542-37-0 |
|---|---|
Molecular Formula |
C14H11BrClNS |
Molecular Weight |
340.7 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl]-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C14H11ClNS.BrH/c15-12-5-3-4-11(8-12)9-16-10-17-14-7-2-1-6-13(14)16;/h1-8,10H,9H2;1H/q+1;/p-1 |
InChI Key |
AXLRTLKNUQRRAD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=CS2)CC3=CC(=CC=C3)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)

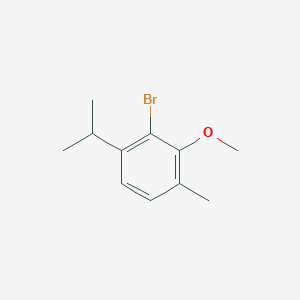
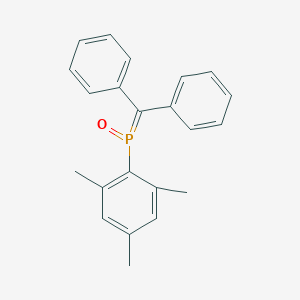
![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)
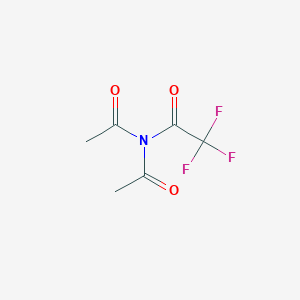
![N-[2-(4-Butoxyphenyl)ethyl]formamide](/img/structure/B14378660.png)
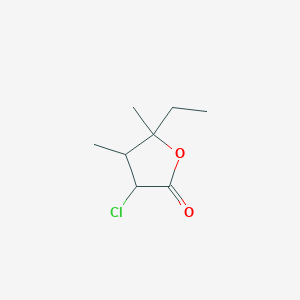
![6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14378664.png)
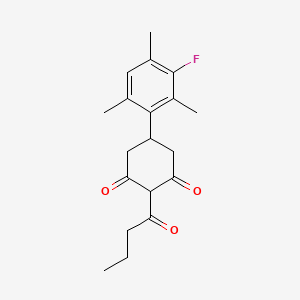
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]pentane-2,4-dione](/img/structure/B14378675.png)
![1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14378676.png)
